molecular formula C27H19N3O3S B11773245 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile

2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile

Cat. No.: B11773245
M. Wt: 465.5 g/mol
InChI Key: HBRWWFZTXZMPCY-UHFFFAOYSA-N
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Description

2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile is a complex organic compound that features a nitrophenyl group, a thioether linkage, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(4-nitrophenyl)-2-oxoethyl thioether, which is then reacted with 4-phenyl-6-(p-tolyl)nicotinonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydroxide (NaOH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.

Scientific Research Applications

2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioether linkage can interact with thiol groups in proteins, potentially inhibiting their function. The nicotinonitrile core may also interact with nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C27H19N3O3S

Molecular Weight

465.5 g/mol

IUPAC Name

6-(4-methylphenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C27H19N3O3S/c1-18-7-9-20(10-8-18)25-15-23(19-5-3-2-4-6-19)24(16-28)27(29-25)34-17-26(31)21-11-13-22(14-12-21)30(32)33/h2-15H,17H2,1H3

InChI Key

HBRWWFZTXZMPCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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